![molecular formula C26H23NO3 B2935896 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923157-93-1](/img/structure/B2935896.png)
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Properties
Research on related compounds, such as polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol, reveals their noncrystalline nature, high solubility in polar solvents, and the ability to form transparent, flexible films. These materials exhibit useful levels of thermal stability, with high glass transition temperatures and significant weight loss temperatures in both nitrogen and air, suggesting potential applications in materials science for coatings, films, and high-performance polymers (Hsiao, Yang, & Chen, 2000).
Chemosensor Development
A phenoxazine-based fluorescence chemosensor was designed for the selective detection of Ba2+ ions, demonstrating high selectivity and sensitivity. This chemosensor's intramolecular charge transfer mechanism, confirmed by DFT studies, along with its successful application in live cell imaging, highlights its potential in biochemical sensing and imaging applications (Ravichandiran et al., 2019).
Asymmetric Synthesis
The versatility of tert-butanesulfinyl aldimines and ketimines in the asymmetric synthesis of amines has been extensively studied. These compounds serve as powerful intermediates for synthesizing a wide range of highly enantioenriched amines, demonstrating the importance of tert-butyl groups in facilitating nucleophilic additions and enabling subsequent cleavage for the production of amines. This methodology has broad implications for the synthesis of pharmaceuticals and complex organic molecules (Ellman, Owens, & Tang, 2002).
Mechanism of Action
Target of Action
Many compounds with a chromene structure are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. The presence of the phenyl and benzamide groups could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could affect multiple biochemical pathways depending on its targets. For example, it might inhibit an enzyme involved in a particular metabolic pathway, thereby altering the pathway’s output .
Pharmacokinetics
The compound’s pharmacokinetics would depend on factors like its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes. The tert-butyl group might influence the compound’s lipophilicity, affecting its absorption and distribution .
Result of Action
The cellular effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits a key metabolic enzyme, it could cause a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-18(10-12-19)25(29)27-20-13-14-23-21(15-20)22(28)16-24(30-23)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAFDYISKRFALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide |
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